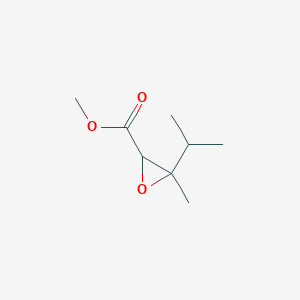
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate, also known as Methyl glycidate, is a chemical compound that belongs to the class of glycidate esters. It is widely used in the chemical industry as a precursor for the synthesis of various chemicals, including pharmaceuticals, fragrances, and flavors.
Applications De Recherche Scientifique
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has been widely used in scientific research as a precursor for the synthesis of various chemicals. It is used in the synthesis of pharmaceuticals such as antihistamines, anticonvulsants, and antimalarials. It is also used in the synthesis of fragrances and flavors such as strawberry, raspberry, and pineapple. Moreover, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of polymers, resins, and coatings.
Mécanisme D'action
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate acts as a precursor for the synthesis of various chemicals. It undergoes various chemical reactions to form different compounds, which have different mechanisms of action. For example, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of antihistamines, which work by blocking the histamine receptors in the body. Similarly, Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate is used in the synthesis of anticonvulsants, which work by reducing the electrical activity in the brain.
Effets Biochimiques Et Physiologiques
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate has no direct biochemical or physiological effects on the body. However, the compounds synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate, such as pharmaceuticals and fragrances, may have biochemical and physiological effects on the body. For example, antihistamines synthesized from Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate may cause drowsiness, dry mouth, and blurred vision.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its high yield, simplicity of synthesis, and versatility in the synthesis of various chemicals. However, the limitations of using Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in lab experiments include its potential toxicity and flammability, which require careful handling and storage.
Orientations Futures
There are several future directions for the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in scientific research. One direction is the synthesis of new pharmaceuticals with improved efficacy and fewer side effects. Another direction is the synthesis of new fragrances and flavors with unique properties. Moreover, the use of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate in the synthesis of new polymers, resins, and coatings may lead to the development of new materials with improved properties.
Méthodes De Synthèse
The synthesis of Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate glycidate can be achieved through various methods, including the reaction of glycidol with methanol in the presence of a catalyst, the reaction of epichlorohydrin with methanol and sodium hydroxide, and the reaction of glycidol with methyl chloroformate. Among these methods, the reaction of glycidol with methanol in the presence of a catalyst is the most commonly used method due to its simplicity and high yield.
Propriétés
Numéro CAS |
137218-34-9 |
|---|---|
Nom du produit |
Methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
Formule moléculaire |
C8H14O3 |
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
methyl 3-methyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8(3)6(11-8)7(9)10-4/h5-6H,1-4H3 |
Clé InChI |
XDGSWWCDJFZIAJ-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(O1)C(=O)OC)C |
SMILES canonique |
CC(C)C1(C(O1)C(=O)OC)C |
Synonymes |
Oxiranecarboxylic acid, 3-methyl-3-(1-methylethyl)-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



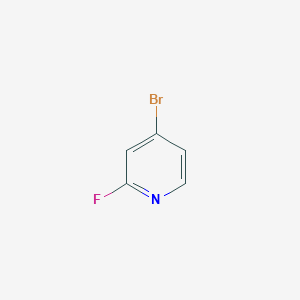
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxo-4-pentenyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]- (](/img/structure/B161662.png)
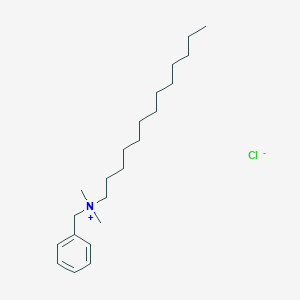
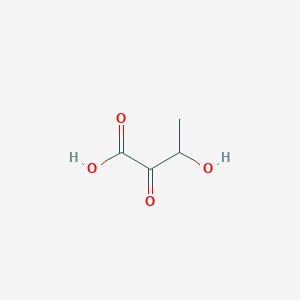
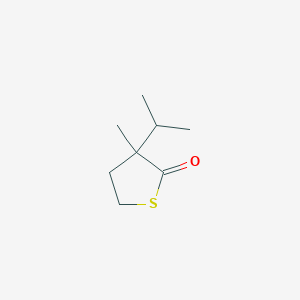
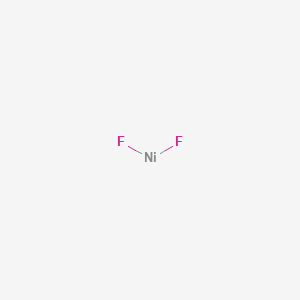
![(2S)-8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B161668.png)
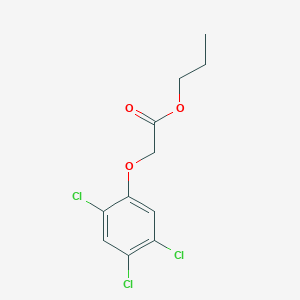
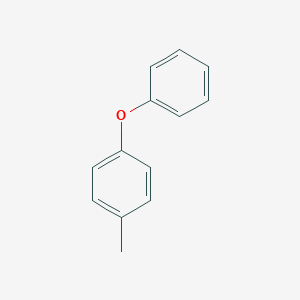
![(2S)-2-[2,4-Dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B161673.png)
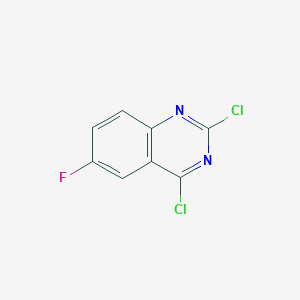
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[2-methoxy-5-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B161675.png)
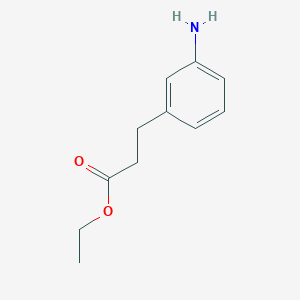
![4-[(1S)-2-[(1S,4As,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B161689.png)